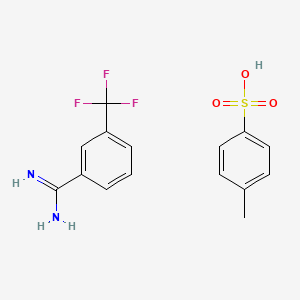
4-Methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide is a compound that combines two distinct chemical structures: 4-methylbenzenesulfonic acid and 3-(trifluoromethyl)benzenecarboximidamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using concentrated sulfuric acid . The reaction is as follows:
C7H8+H2SO4→C7H7SO3H+H2O
For 3-(trifluoromethyl)benzenecarboximidamide, the synthesis can be achieved by reacting benzonitrile with trifluoromethylamine under specific conditions .
Industrial Production Methods
Industrial production of these compounds often involves large-scale sulfonation and amination processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-methylbenzenesulfonic acid can undergo oxidation to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: Both compounds can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonyl derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-Methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability . These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group.
4-(Trifluoromethyl)benzenesulfonic acid: Similar but without the carboximidamide group.
p-Toluenesulfonic acid: Similar but lacks the trifluoromethyl group.
Uniqueness
4-Methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide is unique due to the combination of sulfonic acid, methyl, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications.
Properties
CAS No. |
26113-45-1 |
|---|---|
Molecular Formula |
C15H15F3N2O3S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2.C7H8O3S/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,(H3,12,13);2-5H,1H3,(H,8,9,10) |
InChI Key |
YLFDHOHZVPDNPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC(=C1)C(F)(F)F)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


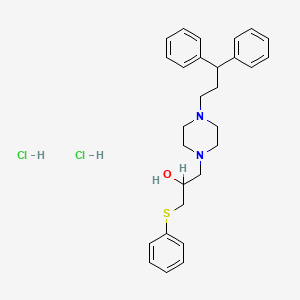
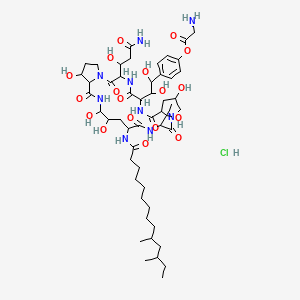
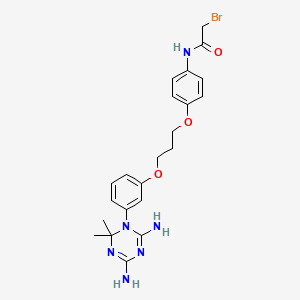

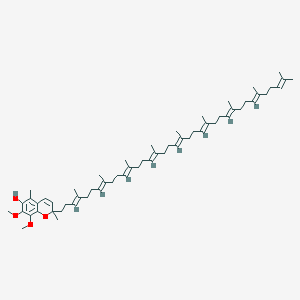
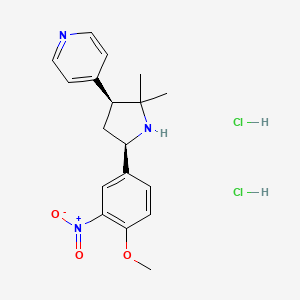
![1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate](/img/structure/B12787303.png)
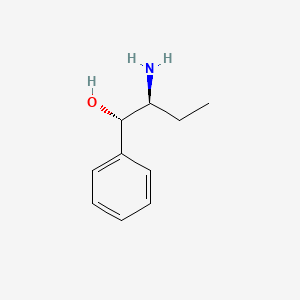
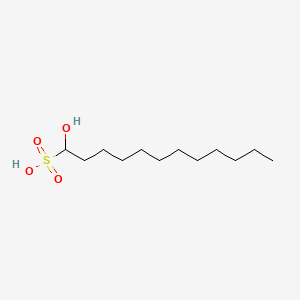
![2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile](/img/structure/B12787330.png)

![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)
![(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine](/img/structure/B12787351.png)
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
